1-benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine
Description
1-Benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine is a synthetic piperazine derivative characterized by a benzyl group at the N1 position and a 2,3,4-trichlorobenzenesulfonyl group at the N4 position of the piperazine ring. The compound’s structural features—including the electron-withdrawing trichlorobenzenesulfonyl moiety and the lipophilic benzyl group—impart distinct physicochemical properties, such as moderate solubility (dependent on pH) and enhanced metabolic stability compared to simpler piperazine derivatives . Its design likely targets enzyme or receptor interactions, leveraging the sulfonyl group’s ability to act as a hydrogen-bond acceptor and the benzyl group’s role in enhancing membrane permeability .
Properties
IUPAC Name |
1-benzyl-4-(2,3,4-trichlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2S/c18-14-6-7-15(17(20)16(14)19)25(23,24)22-10-8-21(9-11-22)12-13-4-2-1-3-5-13/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMDLCFABSTRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine typically involves multiple steps. One common method includes the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 2,3,4-trichlorobenzenesulfonyl chloride under suitable conditions to yield the final product .
Synthetic Route:
Formation of 1-benzylpiperazine:
Formation of this compound:
Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
-
Substitution Reactions:
- The benzyl group can be substituted with other functional groups under appropriate conditions.
- Common reagents: Halogenating agents, nucleophiles.
-
Oxidation and Reduction Reactions:
- The compound can undergo oxidation to form sulfoxides or sulfones.
- Reduction can lead to the formation of corresponding amines or alcohols.
- Common reagents: Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride.
-
Hydrolysis:
- The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Major Products:
- Substituted piperazines, sulfoxides, sulfones, and sulfonic acids.
Scientific Research Applications
1-Benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine has a wide range of applications in scientific research:
-
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studying reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
-
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound is known to interact with various enzymes and receptors, modulating their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Molecular Targets and Pathways:
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Drug Design : The 2,3,4-trichlorobenzenesulfonyl motif represents a strategic balance between potency and stability, offering a template for optimizing piperazine-based therapeutics .
Biological Activity
1-benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H15Cl3N2O2S
- Molecular Weight : 405.7 g/mol
The compound features a piperazine ring substituted with a benzyl group and a trichlorobenzenesulfonyl moiety, which contributes to its biological interactions.
The mechanism of action for this compound involves:
- Target Interaction : The sulfonyl group can form hydrogen bonds with target proteins or enzymes, influencing their activity.
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor by binding to the active site, blocking substrate access, and modulating metabolic pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of piperazine showed cytotoxic effects against various cancer cell lines. The trichlorobenzenesulfonyl group enhances the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that piperazine derivatives possess significant antibacterial and antifungal activities. The presence of electron-withdrawing groups like the trichlorobenzenesulfonyl moiety may enhance these effects by increasing the lipophilicity of the molecule, allowing better membrane penetration .
Case Studies and Experimental Data
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50/MIC |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | IC50: 15 µM; MIC: 32 µg/mL |
| 1-benzyl-4-methylpiperazine | Similar structure without sulfonyl group | Limited anticancer activity | Not specified |
| 1-benzylpiperazine | Lacks chlorinated substituents | Low biological activity | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
